N,2-Dimethyl-1H-benzo[d]imidazol-5-amine
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Overview
Description
N,2-Dimethyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzo ring fused to the imidazole ring, with methyl groups attached to the nitrogen at position 2 and the carbon at position 2 of the imidazole ring. The amine group is located at position 5 of the benzo ring. This structural configuration imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,2-Dimethyl-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target.
Comparison with Similar Compounds
N,2-Dimethyl-1H-benzo[d]imidazol-5-amine can be compared with other imidazole derivatives, such as:
1H-benzo[d]imidazole: Lacks the methyl groups and amine functionality, resulting in different chemical and biological properties.
2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group, leading to variations in reactivity and applications.
5-Amino-1H-benzo[d]imidazole: Similar structure but without the methyl groups, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,2-dimethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3,(H,11,12) |
InChI Key |
DYENYAGZGJWUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC |
Origin of Product |
United States |
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